molecular formula C10H11N3O2 B12950620 4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12950620
M. Wt: 205.21 g/mol
InChI Key: WCSWASGAEYQOFI-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents, including sedatives and anti-inflammatory drugs.

Uniqueness

4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-propan-2-yl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5(2)8-9-6(11-4-12-9)3-7(13-8)10(14)15/h3-5H,1-2H3,(H,11,12)(H,14,15)

InChI Key

WCSWASGAEYQOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC(=N1)C(=O)O)NC=N2

Origin of Product

United States

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